(3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester
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Overview
Description
(3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H20N2O3. It is used as a building block in pharmaceutical research and development. This compound is known for its unique structure, which includes a cyclopropylcarbamic acid ester and an amino-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester typically involves the reaction of 3-amino-4-methoxybenzylamine with cyclopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-4-methoxyphenylcarbamate
- tert-Butyl 3-amino-4-methoxybenzyl(methyl)-carbamate
Uniqueness
(3-Amino-4-methoxybenzyl)-cyclopropylcarbamic acid tert-butyl ester is unique due to its cyclopropylcarbamic acid ester group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18(12-6-7-12)10-11-5-8-14(20-4)13(17)9-11/h5,8-9,12H,6-7,10,17H2,1-4H3 |
InChI Key |
VTIAMAGHTSZGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)OC)N)C2CC2 |
Origin of Product |
United States |
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